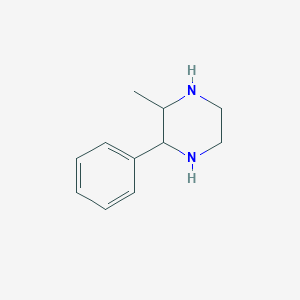

2-Methyl-3-phenylpiperazine

Description

Structure

3D Structure

Properties

CAS No. |

104096-26-6 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-methyl-3-phenylpiperazine |

InChI |

InChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |

InChI Key |

FGMBXZFXOUIKOT-UHFFFAOYSA-N |

SMILES |

CC1C(NCCN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(NCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Aspects of 2 Methyl 3 Phenylpiperazine

Diastereoselective Control in Synthesis

Research into related structures has illuminated several effective strategies for achieving diastereocontrol. A key methodology involves the diastereoselective nucleophilic addition to a chiral precursor. For instance, the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, an analogue of the target compound, was achieved with high diastereoselectivity by adding the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines. nih.gov This approach successfully yielded both cis- and trans-piperazine derivatives, demonstrating that the choice of reagents and conditions can steer the reaction towards the desired diastereomer. nih.govuv.es

General principles of stereocontrol are also applicable, such as manipulating reaction conditions to favor either kinetic or thermodynamic products. In analogous syntheses of substituted piperidines, relative stereocontrol between adjacent chiral centers has been achieved through the kinetic protonation of a nitronate intermediate or by allowing the mixture to equilibrate to the more stable thermodynamic product. nih.gov Furthermore, the reduction of a piperazinone precursor is another common route where the choice of reducing agent and reaction conditions can significantly influence the diastereomeric outcome. researchgate.net

Modern synthetic chemistry has also introduced highly efficient methods, such as multicomponent reactions. These "domino" processes can construct complex heterocyclic rings in a single step, often with high stereoselectivity, yielding a single diastereomer that can be isolated without the need for chromatographic separation. hse.ru

Enantioselective Synthesis and Enantiopurity

Once a specific diastereomer is synthesized, enantioselective methods are required to obtain a single enantiomer, which is crucial as different enantiomers can have vastly different biological effects. Enantiopurity, often expressed as enantiomeric excess (ee), is a measure of the purity of a single enantiomer.

Several strategies have been developed for the enantioselective synthesis of chiral piperazines and their precursors:

Classical Resolution: This method involves separating a racemic mixture (a 50:50 mixture of two enantiomers). The racemate is reacted with a single enantiomer of a chiral resolving agent, such as (R)- or (S)-phenethylamine, to form a pair of diastereomeric salts. acs.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. acs.org After separation, the resolving agent is removed to yield the pure enantiomers of the desired compound. acs.org

Asymmetric Catalysis: This modern approach uses a chiral catalyst to guide a reaction to produce predominantly one enantiomer. Methods relevant to the synthesis of 2-methyl-3-phenylpiperazine precursors include:

Asymmetric Hydrogenation: Chiral ruthenium-diamine catalysts have been used for the asymmetric hydrogenation of 2-aryl-5,6-dihydropyrazine derivatives, producing chiral piperazines with high enantioselectivity. researchgate.net

Asymmetric Allylic Alkylation: Palladium catalysts paired with chiral ligands can perform asymmetric allylic alkylation on piperazin-2-one (B30754) substrates. researchgate.net This method has been successfully used to synthesize highly enantioenriched α-tertiary piperazin-2-ones, which are direct precursors to the target structure. caltech.edu

Organocatalysis: Small organic molecules can also act as chiral catalysts. This approach has been applied to create related heterocyclic compounds with high enantiomeric excess, sometimes reaching up to 94% ee. mdpi.com

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as α-amino acids. researchgate.net The inherent chirality of the starting material is carried through the synthetic sequence to produce the final product as a single enantiomer. researchgate.net

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Classical Resolution | Separation of a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. | Relies on physical separation (e.g., crystallization). Does not create new stereocenters but separates existing ones. | acs.org |

| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organic) to stereoselectively create the desired enantiomer from a prochiral substrate. | Highly efficient, can achieve high enantiomeric excess (ee). Includes methods like hydrogenation and allylic alkylation. | researchgate.netcaltech.edumdpi.com |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product (e.g., an amino acid) that already contains the required stereocenter(s). | Transfers existing chirality to the final product. The absolute configuration of the product is determined by the starting material. | researchgate.net |

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional structure of each stereoisomer is fundamental. This involves establishing the relative configuration (the orientation of substituents relative to each other, e.g., cis or trans) and the absolute configuration (the exact spatial arrangement at each chiral center, designated by R/S notation). unacademy.comlibretexts.org

A variety of analytical techniques are employed for this purpose:

X-ray Crystallography: This is considered the definitive method for structural elucidation. unacademy.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a complete three-dimensional map of the atoms can be generated, unambiguously establishing both the relative and absolute configuration. hse.ruacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the relative configuration in solution. jst.go.jp Techniques like 1D proton NMR (¹H NMR) and 2D NMR (e.g., NOESY) can reveal the proximity of different atoms within the molecule, allowing for the assignment of cis or trans geometry.

Chiral Derivatization: To determine the absolute configuration without X-ray crystallography, chemical methods are often used. One common technique is Mosher's method, where the chiral piperazine (B1678402) is reacted with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form two new diastereomeric amides. mdpi.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ values) between these two diastereomers, the absolute configuration of the original piperazine can be deduced. mdpi.com

| Technique | Information Obtained | Description | Reference |

|---|---|---|---|

| X-ray Crystallography | Absolute and Relative Configuration | Provides an unambiguous 3D structure of the molecule in its crystalline state. The "gold standard" for structural determination. | hse.ruacs.orgresearchgate.net |

| NMR Spectroscopy | Relative Configuration | Determines connectivity and spatial relationships between atoms in solution. 2D-NOESY experiments are particularly useful for cis/trans assignment. | jst.go.jp |

| Chiral Derivatization (e.g., Mosher's Method) | Absolute Configuration | Involves creating diastereomers with a known chiral agent (e.g., MTPA) and analyzing the resulting NMR spectra to deduce the configuration of the original molecule. | mdpi.com |

Impact of Stereochemistry on Molecular Conformation

The stereochemistry at the C2 and C3 centers directly governs the molecule's preferred three-dimensional shape, or conformation. The piperazine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. The specific diastereomer (cis or trans) dictates how the methyl and phenyl substituents are oriented within this chair conformation.

In a trans isomer, the substituents are on opposite sides of the ring, allowing them to adopt a stable conformation where both bulky groups may occupy equatorial positions to minimize steric hindrance.

In a cis isomer, the substituents are on the same side of the ring. This forces one group to be axial while the other is equatorial, or could lead to a twist-boat conformation to alleviate the strain of having two bulky groups in close proximity.

The precise conformation is critical as it determines the spatial presentation of the molecule's key features—the phenyl ring, the methyl group, and the two nitrogen atoms. Computational methods, such as conformational analysis and molecular mechanics calculations, are often used to determine the lowest-energy conformation of each stereoisomer. researchgate.net This defined shape is ultimately responsible for how the molecule interacts with biological targets, such as receptors or enzymes. iucr.org Studies on related methyl-branched compounds have shown that their specific conformation, sometimes described as a "paperclip" shape, is essential for biological recognition, whereas similar straight-chain molecules lacking this defined stereochemistry are inactive. iucr.org Therefore, the stereochemical configuration is inextricably linked to the molecular conformation, which in turn dictates its function.

Mechanistic Investigations of Reactions Involving 2 Methyl 3 Phenylpiperazine Scaffolds

Elucidation of Reaction Pathways and Transition States

The synthesis of substituted piperazines, including those with the 2-methyl-3-phenyl scaffold, can be achieved through various routes, with palladium-catalyzed reactions being a notable method. These reactions often proceed under mild conditions and offer good to excellent yields. acs.org The versatility of palladium catalysts lies in their ability to generate electrophilic species in situ from stable pre-electrophiles. acs.org

One common pathway for forming the piperazine (B1678402) ring is through the cyclization of diamine derivatives. acs.org For instance, the reaction of N-allyl-1,2-diamines can undergo cyclization via a six-membered-ring transition state, catalyzed by palladium complexes like Pd2(dba)3 and P(2-fur)3. researchgate.net This highlights the importance of the transition state in determining the reaction outcome and efficiency.

Computational studies, such as those employing quantum chemical calculations, have been instrumental in elucidating reaction mechanisms. rsc.org For example, in the context of nucleophilic fluorination for synthesizing fluorine-18 (B77423) labeled compounds, calculations can help understand the preference for one reaction pathway over another by comparing the energetics of different transition states. rsc.org Such studies can reveal the influence of steric and electronic effects on the reaction pathway. For instance, the steric hindrance of a difluoromethyl group can make it less reactive towards a bulky nucleophile compared to a smaller methyl group. rsc.org

The table below summarizes key aspects of reaction pathways involving piperazine scaffolds.

| Catalyst/Reagent | Reactants | Key Mechanistic Feature | Product Type |

| Palladium Catalyst | Diamine derivatives and propargyl units | Formation of an allenic-palladium electrophile | Substituted piperazines |

| Palladium(0) complexes | N-allyl-1,2-diamines and aryl halides | Cyclization via a six-membered-ring transition state | Substituted piperazines |

| Quantum Chemical Calculations | N/A | Elucidation of transition state energies | N/A |

Role of Electrophiles and Nucleophiles in Piperazine Functionalization

The functionalization of the piperazine ring, including the 2-methyl-3-phenylpiperazine scaffold, heavily relies on the interplay between electrophiles and nucleophiles. The two nitrogen atoms in the piperazine ring provide nucleophilic centers that can react with various electrophiles. researchgate.net

N-Arylation and N-Alkylation:

Common methods for introducing substituents onto the piperazine nitrogen atoms include N-arylation and N-alkylation. mdpi.com

N-Arylation is often achieved through palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com

N-Alkylation typically involves nucleophilic substitution on alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. mdpi.com

The reactivity of the piperazine nitrogens can be influenced by substituents on the ring. The presence of a methyl group at the 2-position and a phenyl group at the 3-position in this compound can affect the nucleophilicity of the adjacent nitrogen atoms due to steric and electronic factors.

Functionalization via Nucleophilic Attack:

The piperazine moiety itself can act as a bis-nucleophile. In palladium-catalyzed reactions, diamine derivatives can react with electrophilic species generated from propargyl carbonates to form the piperazine ring. acs.org The reaction proceeds through the initial attack of one nucleophile on an allenic-palladium electrophile, followed by a second nucleophilic attack to complete the cyclization. acs.org

The choice of nucleophile is critical in directing the outcome of the reaction. For instance, in reactions involving triazolium precursors, a smaller nucleophile like fluoride (B91410) may preferentially attack a sterically hindered difluoromethyl group, while a bulkier nucleophile like 1-phenylpiperazine (B188723) may favor reaction at a less hindered methyl group. rsc.org

The following table outlines the roles of common electrophiles and nucleophiles in piperazine functionalization.

| Role | Reagent Type | Examples | Reaction Type |

| Electrophile | Aryl Halides | 4-bromobenzoate | Buchwald-Hartwig amination, SNAr |

| Electrophile | Alkyl Halides | 1,3-dibromopropane | Nucleophilic substitution |

| Nucleophile | Piperazine Derivative | This compound | N-alkylation, N-arylation |

| Nucleophile | Diamine Derivative | Substituted ethylenediamine (B42938) | Cyclization |

Mechanistic Studies of Ring Fragmentation and Rearrangement

While the synthesis and functionalization of the piperazine ring are common, mechanistic studies also explore ring fragmentation and rearrangement reactions. These processes can lead to the formation of novel molecular scaffolds.

One example of a rearrangement relevant to heterocyclic chemistry is the Smiles rearrangement. nih.gov Mechanistic investigations of radical versions of this rearrangement have been conducted using quantum mechanical calculations to understand the reaction energy profile and determine the rate-determining step. nih.gov Such studies have revealed that some Smiles rearrangements proceed in a two-step mechanism rather than a direct intramolecular substitution. nih.gov

Although direct studies on the ring fragmentation and rearrangement of the this compound scaffold are not extensively detailed in the provided context, the principles from related heterocyclic systems are applicable. The stability of the piperazine ring generally makes it less prone to fragmentation under standard conditions. However, under specific catalytic or reactive conditions, rearrangements or fragmentations could be induced, potentially involving the cleavage of C-N bonds. researchgate.net The presence of the phenyl and methyl substituents would undoubtedly influence the regioselectivity and stereoselectivity of such transformations.

The table below provides a summary of mechanistic aspects of ring fragmentation and rearrangement.

| Reaction Type | Key Intermediate | Mechanistic Insight |

| Radical Smiles Rearrangement | Radical species | Can proceed via a two-step mechanism |

| Nucleophile-Intercepted Beckmann Fragmentation | Aziridinium and phenonium ions | Key role in directing nucleophilic attack |

Advanced Structural Analysis of 2 Methyl 3 Phenylpiperazine and Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the elucidation of the molecular structure of 2-methyl-3-phenylpiperazine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide direct evidence of atomic arrangement and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules, including complex piperazine (B1678402) derivatives. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed. nih.govresearchgate.net

For phenylpiperazine derivatives, the aromatic protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum, while the protons of the piperazine ring resonate as a set of signals, often multiplets, in the upfield region. rsc.orgsemanticscholar.org The substitution pattern on the phenyl ring can be confirmed by the splitting pattern of the aromatic signals. nih.gov For instance, a para-substituted phenyl ring often exhibits a characteristic AA'BB' spin system. nih.gov The presence and position of substituents on the piperazine ring, such as the methyl group in this compound, can be determined by the chemical shift and coupling patterns of the adjacent protons. google.com For example, the protons on the piperazine ring of 1-(4-bromophenyl)piperazine (B1272185) appear at approximately 3.36 and 3.39 ppm in the ¹H NMR spectrum. nih.gov In the case of 1-methyl-2-oxo-3-phenylpiperazine, the methyl protons present as a singlet at 3.04 ppm. google.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals, especially in complex structures. nih.govresearchgate.net These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete and accurate structural assignment. nih.govresearchgate.net

Table 1: Representative ¹H NMR Spectroscopic Data for Phenylpiperazine Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| 1-(4-bromophenyl)piperazine nih.gov | Not specified | Piperazine CH₂ | 3.36, 3.39 | m |

| Aromatic CH | 6.95, 7.39 | d | ||

| 1-methyl-2-oxo-3-phenylpiperazine google.com | CDCl₃ | N-CH₃ | 3.04 | s |

| Piperazine CH₂ | 3.05-3.19, 3.31-3.56 | m | ||

| Phenyl CH | 4.58 | s | ||

| Aromatic CH | 7.27-7.43 | m | ||

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com | DMSO-d₆ | Piperazine CH₂ | 2.95-2.97, 3.15-3.17 | m |

| OCH₃ | 3.75 | s | ||

| N-CH₂ | 5.25 | s | ||

| Aromatic CH | 6.90-7.67 | m |

Note: This table is for illustrative purposes and includes data for related structures to demonstrate typical chemical shifts. m = multiplet, d = doublet, s = singlet.

X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in a crystalline molecule. researchgate.net This technique is crucial for determining the preferred conformation of the piperazine ring and the relative orientation of its substituents.

For piperazine derivatives, the six-membered ring can adopt several conformations, with the chair form being the most thermodynamically stable, followed by the twist-boat and boat conformations. nih.gov X-ray diffraction studies on various phenylpiperazine derivatives have confirmed that the piperazine ring predominantly adopts a chair conformation in the solid state. nih.govniscpr.res.in For example, in the crystal structure of 4-phenyl-piperazine-1-sulfonamide, the piperazine ring assumes a stable chair conformation. researchgate.net

The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions between the phenyl rings of adjacent molecules. researchgate.netscispace.com In the case of bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, the crystal structure is maintained by a network of O-H···O, N-H···O, and C-H···O hydrogen bonds. mdpi.com

Table 2: Crystallographic Data for a Representative Phenylpiperazine Derivative

| Parameter | 4-Phenyl-piperazine-1-sulfonamide researchgate.net |

| Chemical Formula | C₁₀H₁₅N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.1829(7) |

| b (Å) | 9.5485(3) |

| c (Å) | 9.7885(2) |

| β (°) | 92.2337(16) |

| Volume (ų) | 2258.55(11) |

| Z | 8 |

Note: This data is for a related sulfonamide derivative and illustrates the type of information obtained from X-ray crystallography.

Computational Structural Analysis

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the structural and energetic properties of molecules like this compound. asianresassoc.org These methods allow for the exploration of conformational landscapes, the analysis of subtle non-covalent interactions, and the prediction of molecular shape.

Conformational analysis using computational methods, such as Density Functional Theory (DFT), helps to identify the most stable conformers of a molecule and to determine the energy barriers between them. dergipark.org.trresearchgate.net For piperazine derivatives, the chair conformation is generally found to be the lowest in energy. nih.govptfarm.pl However, the energy difference between the chair and the twist-boat conformation can be relatively small, suggesting that multiple conformations may be accessible at room temperature. ptfarm.pl

Potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of a specific dihedral angle, are used to map the conformational landscape. dergipark.org.trresearchgate.net For 1-(4-fluorophenyl)piperazine, a PES scan revealed the most stable conformer and the rotational barriers between different conformations. dergipark.org.tr Such analyses are crucial for understanding the dynamic behavior of these molecules in solution.

Non-covalent interactions play a critical role in determining the three-dimensional structure and intermolecular recognition of phenylpiperazine derivatives. mdpi.comacs.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be visualized and quantified using computational techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis. mdpi.comresearchgate.net

Hirshfeld surface analysis maps the regions of close contact between molecules in a crystal, highlighting the nature and extent of intermolecular interactions. acs.orgiucr.org For example, in bis(4-phenylpiperazin-1-ium) oxalate dihydrate, this analysis confirmed the prevalence of hydrogen bonding and H···C/C···H contacts in the crystal packing. mdpi.com RDG analysis provides a visual representation of non-covalent interactions in real space, distinguishing between strong attractive interactions (like hydrogen bonds) and weak van der Waals interactions. researchgate.net These computational tools provide a detailed understanding of the forces that govern the supramolecular assembly of these compounds. mdpi.com

Molecular modeling studies have been used to create three-dimensional models of phenylpiperazine analogs to understand their interaction with biological targets. acs.org These models help in visualizing how the molecule fits into a binding site and can guide the design of new analogs with improved properties. The conformational flexibility of the piperazine ring and the potential for different orientations of the substituents are important considerations in these analyses. nih.gov

Theoretical and Computational Chemistry Applied to 2 Methyl 3 Phenylpiperazine

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical calculation tools used to investigate the molecular properties of phenylpiperazine derivatives. bioline.org.briucr.org These computational approaches allow for the determination of optimized molecular geometries, vibrational frequencies, and electronic properties without the need for empirical parameters, offering a detailed understanding of the molecule's ground state. bioline.org.briucr.org For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to investigate the optimized molecular structure of complex phenylpiperazine-containing compounds. bioline.org.brtjpr.org Such studies confirm that computed bond lengths and angles show a strong correlation with experimental data obtained from X-ray crystallography. tjpr.org

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps)

A key aspect of understanding a molecule's reactivity and stability is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). amazonaws.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. amazonaws.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and bioactivity. amazonaws.comresearchgate.netschrodinger.com

A small energy gap suggests higher reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule can be easily excited. amazonaws.combiomedpharmajournal.org Conversely, a large energy gap implies high stability and lower chemical reactivity. amazonaws.comnepjol.info For example, in a study of one phenylpiperazine derivative, the HOMO was found to be delocalized on the phenyl and piperazine (B1678402) rings, while the LUMO was centered on the phenyl ring, indicating the pathway for intramolecular charge transfer. dergipark.org.tr In another related compound, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, the HOMO is localized on the benzene (B151609) rings, while the LUMO is centered on the phthalimide (B116566) moiety. bioline.org.brtjpr.org

Computational studies on various phenylpiperazine analogs have reported a range of HOMO-LUMO energy gaps, reflecting how different substituents affect the electronic properties of the core structure. A larger energy gap is generally associated with higher kinetic energy and enhanced chemical interactions. biomedpharmajournal.org

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Phenylpiperazine Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)piperazine | -5.65 | -0.66 | 4.99 | dergipark.org.tr |

| 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione | -0.17944 | -0.09162 | 0.08782 | bioline.org.brtjpr.org |

| 1-Phenylpiperazin-1,4-diium nitrate (B79036) monohydrate | -10.305 | -1.592 | 8.713 | researchgate.net |

| N-Phenyl Piperazine Derivative P6 | -5.4864 | -1.3908 | 4.0956 | biomedpharmajournal.org |

| N-Phenyl Piperazine Derivative P7 | -5.4921 | -1.8327 | 3.6594 | biomedpharmajournal.org |

| N-Phenyl Piperazine Derivative P22 | -5.2478 | -1.2471 | 4.0007 | biomedpharmajournal.org |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nepjol.infodergipark.org.tr The MEP map visualizes the electron density distribution on the molecular surface, where different colors represent different electrostatic potential values. amazonaws.comnepjol.info

Typically, regions of negative potential (colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nepjol.infodergipark.org.tr In studies of phenylpiperazine analogs, the most negative regions are often localized on nitrogen or other electronegative atoms, indicating these are the primary sites for electrophilic interaction. dergipark.org.trcore.ac.uk For example, in 1-(4-fluorophenyl)piperazine, the negative electrostatic potential is localized on the fluorine atom and the -NH group of the piperazine ring, identifying them as the most reactive sites for an electrophilic attack. dergipark.org.tr This information is crucial for understanding drug-receptor interactions, as these reactive sites are likely to engage in hydrogen bonding with biological targets. dergipark.org.tr

Global Reactivity Descriptors

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity and stability of a molecule. researchgate.net These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). biomedpharmajournal.orgnepjol.info

Hardness (η) measures the resistance to change in the electron distribution or charge transfer. A high hardness value indicates high stability. nepjol.info

Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability. nepjol.info

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Potential (μ) is related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative framework to compare the reactivity of different compounds and understand their electronic behavior. biomedpharmajournal.orgnepjol.info For instance, a lower chemical potential and higher electrophilicity index are often observed in bioactive molecules. dergipark.org.tr

Table 2: Global Reactivity Descriptors for a Phenylpiperazine Analog

| Parameter | Value | Reference |

|---|---|---|

| Ionization Potential (I) | 5.65 eV | dergipark.org.tr |

| Electron Affinity (A) | 0.66 eV | dergipark.org.tr |

| Global Hardness (η) | 2.495 eV | dergipark.org.tr |

| Global Softness (S) | 0.200 eV⁻¹ | dergipark.org.tr |

| Electronegativity (χ) | 3.155 eV | dergipark.org.tr |

| Chemical Potential (μ) | -3.155 eV | dergipark.org.tr |

| Electrophilicity Index (ω) | 1.99 eV | dergipark.org.tr |

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org This technique is essential for exploring the conformational landscape of flexible molecules like 2-Methyl-3-phenylpiperazine, providing insights into their dynamic behavior, stability, and interactions. nih.govnih.gov

MD simulations on phenylpiperazine scaffolds reveal that the piperazine ring is flexible and can alternate between different conformations, such as the chair and twist-boat forms. nih.gov The stability of specific binding modes and ligand conformations within a protein's binding pocket can be assessed over simulation timescales, which can range from nanoseconds (ns) to microseconds (µs) or even milliseconds (ms). nih.govacs.org For example, extended MD simulations of up to 3 ms (B15284909) have been used to confirm the stability of a closed, active conformation of a protein with a ligand bound. acs.org

These simulations are also used to generate multiple 3D structural conformations that a molecule might adopt in an amorphous state, which is crucial for predicting physicochemical properties. nih.gov By running simulations, researchers can observe conformational changes, such as the rotation of the phenyl and piperazine rings relative to each other, and determine the stability of these arrangements. nih.gov Such studies have shown that substituted phenylpiperazines may exhibit less conformational flexibility when bound to a target compared to the parent compound. nih.gov

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the chemical reactivity and binding selectivity of molecules, which is a cornerstone of rational drug design. arxiv.org For phenylpiperazine derivatives, these methods are used to understand why certain analogs bind selectively to specific biological targets, such as dopamine (B1211576) or serotonin (B10506) receptors. nih.govgu.se

By combining molecular docking with MD simulations, researchers can model how ligands like phenylpiperazines fit into the binding sites of proteins. nih.gov These models provide detailed molecular insight into protein-ligand interactions and can explain the promiscuous or selective binding of different analogs. nih.gov For example, computational studies have been instrumental in designing N-phenylpiperazine analogs that can selectively bind to the D3 versus the D2 dopamine receptor subtype, despite the high homology between these receptors. mdpi.com The selectivity can be fine-tuned by carefully selecting substituents on the phenylpiperazine skeleton. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed using physicochemical descriptors to predict biological activity and properties like blood-brain barrier permeability. These predictive models, combined with quantum chemical features, form a data-driven pipeline for assessing the reactivity of compounds, accelerating the discovery of new therapeutic agents. arxiv.org

Host-Guest Recognition Studies of Related Phenylpiperazine Systems

Host-guest chemistry, a central concept in supramolecular chemistry, investigates the formation of complexes between a host molecule and a guest molecule. thno.org Theoretical studies on phenylpiperazine derivatives have explored their ability to act as guests for macrocyclic hosts like cucurbiturils (CBs). mdpi.comresearchgate.net Cucurbiturils are pumpkin-shaped macrocycles with a hydrophobic cavity and polar portals, making them excellent hosts for a variety of guest molecules, particularly those with positive charges. mdpi.comresearchgate.netresearchgate.net

Computational studies, often using DFT, are employed to understand the factors governing the host-guest complexation. mdpi.comresearchgate.net Key factors influencing the recognition process include the cavity size of the host, the pH and dielectric constant of the medium, and the chemical nature of the guest's substituents. mdpi.comresearchgate.net For N-methyl- and N-phenylpiperazine functionalized dyes, it was found that they prefer the smaller cavity of cucurbit nepjol.infouril (CB nepjol.info) over the larger cucurbit researchgate.neturil (CB researchgate.net). mdpi.com The formation of these host-guest complexes is often a thermodynamically favorable process, driven by interactions between the host and guest. mdpi.com The polarity of the medium is a significant contributing factor to the encapsulation process. mdpi.com Such studies enhance the understanding of the molecular-level mechanisms of encapsulation and recognition, which is vital for applications in drug delivery, sensing, and catalysis. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization Strategies for 2 Methyl 3 Phenylpiperazine

Regioselective Modification of Nitrogen Atoms (N1, N4)

The differential reactivity of the N1 and N4 nitrogen atoms in the 2-methyl-3-phenylpiperazine ring is fundamental to its derivatization. The nitrogen at the 1-position (N1) is generally more sterically hindered due to the adjacent methyl group at C2 and phenyl group at C3, while the nitrogen at the 4-position (N4) is more accessible. This inherent difference allows for regioselective modifications, which are crucial for synthesizing specific derivatives.

A common challenge in the derivatization of 2-phenylpiperazine (B1584378) is achieving selective mono-alkylation. Direct methylation of 2-phenylpiperazine, for instance, often results in a mixture of products, including the desired 1-methyl-3-phenylpiperazine, the isomeric 1-methyl-2-phenylpiperazine, unreacted starting material, and the di-substituted 1,4-dimethyl-2-phenylpiperazine.

To overcome this lack of selectivity, a widely employed strategy involves the use of protecting groups. The N4 nitrogen is first protected, directing subsequent alkylation or acylation to the N1 position. After the desired modification at N1, the protecting group is removed to yield the N1-substituted product or to allow for further derivatization at N4.

Key Strategies for N-Atom Modification:

Protection/Deprotection: A benzyl (B1604629) group is a common choice for protecting the N4 position. The resulting 4-benzyl-2-oxo-3-phenylpiperazine can be selectively methylated at the N1 position using reagents like methyl iodide in the presence of a base such as sodium hydride. The benzyl group is subsequently removed, typically via catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst, to yield the pure 1-methyl-3-phenylpiperazine. Another protecting group used is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride), which can be removed under acidic conditions.

Alkylation: This is a primary method for introducing a wide variety of substituents at the nitrogen atoms. Alkyl halides, such as methyl iodide or ethyl bromide, are frequently used in the presence of a base to facilitate the reaction.

Acylation and Sulfonylation: The nitrogen atoms can also undergo acylation or sulfonylation, introducing acyl or sulfonyl groups, respectively. These modifications can significantly alter the electronic and steric properties of the molecule. For example, phenylpiperazine derivatives have been synthesized through N-substitution reactions with various reagents, including sulfonyl chlorides.

The table below summarizes common reactions for modifying the nitrogen atoms of the piperazine (B1678402) core.

| Reaction Type | Reagents and Conditions | Position(s) Modified | Purpose | Reference(s) |

| N-Methylation | Methyl Iodide, Sodium Hydride, DMF | N1 (after N4 protection) | Introduction of a methyl group. | |

| N-Alkylation | Alkyl Halide, Base | N1, N4 | Introduction of various alkyl chains. | |

| N-Benzylation (Protection) | Benzyl Chloride, NaHCO3, DMF | N4 | Protection of N4 to allow selective N1 modification. | |

| N-Boc Protection | Di-tert-butyl dicarbonate, (C2H5)3N, CH2Cl2 | N4 | Protection of N4. | |

| Debenzylation (Deprotection) | H2, Pd-C, CH3OH, CH3COOH | N4 | Removal of the benzyl protecting group. | |

| Boc Deprotection | 6N HCl | N4 | Removal of the Boc protecting group. | |

| N-Sulfonylation | Sulfonyl Chlorides | N4 | Introduction of sulfonyl groups. |

Introduction of Substituents at Carbon Positions (C2, C3, C5, C6)

While modifications at the nitrogen atoms are more common, introducing substituents at the carbon atoms (C2, C3, C5, C6) of the piperazine ring provides another avenue for structural diversification. These modifications can influence the stereochemistry and conformational flexibility of the ring, which in turn can affect biological activity.

Research has shown that the nature and position of substituents on the carbon framework are critical. For instance, in a series of N1-(flavon-7-yl)amidrazones, the presence of a phenyl group at the C2 position was found to be important for activity against certain cancer cell lines, whereas compounds with a methyl group at C2 were inactive. This highlights the significant impact of C-position substituents on the molecule's interaction with biological targets.

Strategies for modifying the carbon positions often involve starting with precursors that already contain the desired substituents or building the piperazine ring from appropriately substituted building blocks. For example, the synthesis of 2-benzyl-1-methyl-5-phenylpiperazine demonstrates the introduction of a benzyl group at a carbon position.

The table below details examples of substitutions at the carbon positions of the piperazine ring.

| Substituent | Position(s) | Observed Effect/Purpose | Reference(s) |

| Phenyl | C2 | Important for specific anti-cancer activity. | |

| Methyl | C2 | Showed no activity in a specific anti-cancer assay. | |

| Benzyl | C2, C5 | Demonstrates the feasibility of introducing larger groups. | |

| Ethenyl | C2 | Example of introducing an unsaturated substituent. |

Formation of Bridged Piperazine Systems and Analogues

To reduce the conformational flexibility of the piperazine ring and lock the molecule into a specific three-dimensional shape, bridged piperazine systems can be synthesized. This strategy is particularly useful in drug design for presenting pharmacophoric elements in a defined orientation to a biological target, potentially increasing affinity and selectivity.

The synthesis of these rigid analogues involves replacing the standard piperazine moiety with a bicyclic diamine structure. Examples of such bridged systems include:

3,8-diazabicyclo[3.2.1]octane

(1S, 4S)-2,5-diazabicyclo[2.2.1]heptane

3,9-diazabicyclo[4.2.1]nonane

One synthetic approach involves the stepwise allylation, hydroboration, and oxidation of piperazine-2,6-diones, followed by cyclization to form bicyclic structures. Another method utilizes dielectrophiles like 1,4-dibromobut-2-ene to react with piperazine-2,6-diones, creating bridged systems with functional groups (e.g., a vinyl group) on the newly formed carbon bridge. These constrained analogues have been investigated as dopamine (B1211576) transporter (DAT) inhibitors, where the rigid structure influences binding affinity and selectivity.

| Bridged System | Parent Scaffold | Purpose of Bridging | Reference(s) |

| 3,8-diazabicyclo[3.2.1]octane | Piperazine | To create structurally rigid analogues for enhanced receptor binding. | |

| 2,5-diazabicyclo[2.2.1]heptane | Piperazine | To reduce conformational flexibility and study structure-activity relationships. | |

| 3,9-diazabicyclo[4.2.1]nonane | Homopiperazine | To introduce rigidity into a related seven-membered ring system. | |

| 3,8-diazabicyclo[3.2.1]octane-2,4-dione | Piperazine-2,6-dione | To create functionalized bicyclic intermediates. | |

| 3,9-diazabicyclo[3.3.1]nonane-2,4-dione | Piperazine-2,6-dione | To synthesize conformationally restricted piperazine analogues. |

General Principles of Chemical Modification for Scaffold Exploration

The piperazine ring is recognized as a "privileged scaffold" in drug discovery. This is attributed to its unique physicochemical properties, including its conformational flexibility and the basicity of its nitrogen atoms, which can improve the pharmacokinetic profile of drug candidates, for instance by enhancing water solubility. The chemical reactivity of the this compound scaffold allows for extensive and systematic modification to explore structure-activity relationships (SAR).

The general principles for modifying this scaffold revolve around several key strategies:

Systematic Substitution: Introducing a variety of substituents at the N1 and N4 positions is a primary strategy. This includes small alkyl groups, aryl groups, and more complex moieties to probe the steric and electronic requirements of the target receptor or enzyme.

Functional Group Interconversion: Modifying existing functional groups on the scaffold or its substituents allows for fine-tuning of properties. This can include esterification, amidation, or other common transformations.

Bioisosteric Replacement: Replacing parts of the molecule, such as the phenyl ring, with other aromatic or heteroaromatic systems can lead to improved properties.

Conformational Constraint: As discussed, the formation of bridged systems is a powerful tool to reduce flexibility and lock the molecule in a bioactive conformation, which can lead to higher potency and selectivity.

The ultimate goal of these modifications is to optimize the interaction of the molecule with its biological target while maintaining or improving its drug-like properties. The versatility of the this compound scaffold ensures its continued use as a template for the design and synthesis of novel bioactive compounds.

Future Research Directions and Unexplored Avenues for 2 Methyl 3 Phenylpiperazine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-methyl-3-phenylpiperazine and its analogs has historically faced challenges, particularly concerning selectivity and the use of hazardous reagents. sphinxsai.comgoogle.com Early methods often resulted in non-selective methylation, producing a mixture of products including the desired 1-methyl-3-phenylpiperazine, unreacted 2-phenylpiperazine (B1584378), and the undesired 1,4-dimethyl-2-phenylpiperazine, complicating purification and reducing yields. google.com Another route starting from styrene (B11656) oxide also suffered from a lack of selectivity. google.com

Future research is focused on developing more streamlined and efficient synthetic protocols. A promising approach involves a three-step, in-situ method starting from an aromatic aldehyde like benzaldehyde (B42025). sphinxsai.comresearchgate.net This method proceeds through the condensation with a haloamine to form an imine tautomer, which then cyclizes with an alkyl haloamine to create a tetrahydropyrazine (B3061110) intermediate. A final reduction step with a metal hydride such as sodium borohydride (B1222165) yields the target compound. sphinxsai.comresearchgate.net This strategy avoids harsh reagents like lithium aluminum hydride and hazardous alkyl iodides, making it more suitable for industrial-scale production. sphinxsai.com

Another key area of development is the use of protecting groups to ensure selective alkylation. By protecting one of the nitrogen atoms of the piperazine (B1678402) ring, typically with a benzyl (B1604629) or Boc group, alkylation can be directed specifically to the other nitrogen. researchgate.net Subsequent reduction of the amide and deprotection yields the desired mono-alkylated product with high purity. researchgate.net Research into new intermediates, such as 4-protected-1-alkyl-2-oxo-3-phenylpiperazines, is paving the way for more controlled and versatile syntheses. researchgate.net

Future synthetic strategies will likely focus on:

Catalytic C-H Functionalization: Direct functionalization of the carbon atoms on the piperazine ring is a major goal, as it would bypass lengthy traditional syntheses. researchgate.netmdpi.com Recent advances in photoredox catalysis are opening new avenues for C-H arylation, vinylation, and alkylation of piperazines. researchgate.net

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction conditions, improve safety, and facilitate easier scale-up compared to batch processes.

Enzymatic Synthesis: Biocatalysis presents an opportunity for highly selective and environmentally friendly synthetic routes.

| Synthesis Strategy | Key Features | Potential Advantages |

| In-situ Imine Cyclization | Starts from benzaldehyde; three-step process. sphinxsai.comresearchgate.net | Avoids hazardous reagents; suitable for industrial scale. sphinxsai.com |

| Protecting Group Strategy | Utilizes benzyl or Boc protecting groups for selective N-alkylation. researchgate.net | High purity and yield; avoids isomeric mixtures. google.comresearchgate.net |

| C-H Functionalization | Direct modification of the carbon backbone of the piperazine ring. researchgate.netmdpi.com | Access to novel substitution patterns; synthetic efficiency. mdpi.com |

Computational Design of Advanced Piperazine Architectures

Computational chemistry has become an indispensable tool for designing novel piperazine derivatives with optimized biological activity. rsc.orgnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict how these molecules will interact with their biological targets, such as G-protein coupled receptors or enzymes. rsc.orgnih.gov

For instance, computational studies have been used to decipher the binding mode of piperazine-based ligands to the sigma 1 receptor (S1R). rsc.orgnih.gov By analyzing the docking poses and running MD simulations, researchers can identify crucial amino acid residues that interact with the ligand. rsc.orgnih.gov This information is vital for structure-based drug design, guiding the synthesis of new derivatives with improved affinity and selectivity. nih.gov Such studies can reveal the importance of both polar and hydrophobic interactions in stabilizing the ligand within the receptor's binding pocket. nih.gov

Future research in this area will likely involve:

Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing data to predict the properties of virtual compounds, accelerating the discovery of new lead structures without the need for exhaustive synthesis and screening.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a more accurate description of ligand-receptor interactions, particularly for processes involving bond breaking or formation, such as enzyme inhibition.

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of diverse piperazine architectures with desired pharmacological profiles. nih.gov

Computational approaches not only accelerate the design process but also provide fundamental insights into the structure-activity relationships (SAR) that govern the function of these molecules. nih.gov

| Computational Technique | Application in Piperazine Design | Key Insights Gained |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. rsc.orgresearchgate.net | Identification of key binding interactions and pharmacophoric elements. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. rsc.orgnih.gov | Reveals the stability of ligand-protein complexes and crucial amino acid interactions. rsc.orgnih.gov |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for biological activity. nih.gov | Guides the design of new molecules with potentially higher potency and selectivity. nih.gov |

Exploration of Underexplored Substitution Patterns

Despite the widespread use of the piperazine scaffold in medicinal chemistry, its structural diversity remains surprisingly limited. researchgate.netmdpi.com A vast majority—approximately 80%—of piperazine-containing drugs feature substituents only at the nitrogen positions (N1 and N4). mdpi.com The carbon atoms of the piperazine ring represent a largely underexplored area for chemical modification. mdpi.com

The lack of structural diversity at the carbon atoms hinders the full potential of the piperazine scaffold in drug discovery. mdpi.com Traditional methods for introducing substituents onto the carbon framework are often lengthy and limited by the availability of starting materials. mdpi.com Therefore, a significant future direction is the development of new, efficient, and selective methods to access carbon-functionalized piperazines. researchgate.netmdpi.com

Recent advances in C-H functionalization are beginning to address this gap, providing new tools for creating more complex and diverse piperazine architectures. researchgate.net These methods allow for the direct introduction of aryl, alkyl, and other groups onto the carbon backbone of the ring. Expanding the portfolio of substitution patterns beyond the nitrogen atoms is crucial for several reasons:

Fine-tuning Pharmacological Properties: Modifying the carbon skeleton can influence the molecule's shape, rigidity, and electronic properties, leading to improved target affinity, selectivity, and pharmacokinetic profiles. nih.gov

Accessing Novel Chemical Space: Exploring these untapped substitution patterns could lead to the discovery of compounds with entirely new biological activities.

Intellectual Property: Novel substitution patterns can lead to the development of new chemical entities with strong patent protection.

Future efforts will concentrate on developing a broader range of methodologies for selective C-H functionalization and exploring how different substitution patterns on the this compound core influence its biological activity. nih.gov This includes investigating disubstituted and polysubstituted derivatives to build a more comprehensive understanding of the structure-activity relationship for this important chemical class. doaj.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-3-phenylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. For example, intermediates like 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine can be synthesized via acyl chloride formation, bromination, and esterification. Optimization includes varying solvents (e.g., ethanol vs. acetone), reaction times, and stoichiometric ratios. For instance, using NaBH3CN in methanol at pH 7 for reductive amination improves selectivity . Yield challenges in methylation steps (e.g., low selectivity between 1,2- vs. 1,4-substituted products) may require alternative intermediates or catalysts .

Q. How is structural characterization of this compound and its intermediates performed?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in piperazine rings).

- NMR (¹H/¹³C) : Resolves substitution patterns (e.g., phenyl vs. methyl group positions).

- GC-MS/HPLC : Confirms purity and molecular weight.

- Melting Point Analysis : Validates crystallinity and compound identity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies involving this compound analogs?

- Methodological Answer : Contradictions in dopamine/serotonin transporter affinity (e.g., vs. unrelated studies) require:

- Comparative Assays : Use standardized radioligand binding assays under identical conditions (pH, temperature).

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and explain substituent effects (e.g., fluoro vs. methoxy groups).

- Meta-Analysis : Cross-reference data from high-throughput databases (e.g., PubChem BioAssay) to identify outliers .

Q. What strategies are effective for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- In Vitro Cytotoxicity Assays : Test compounds against prostate cancer cell lines (DU 145, PC-3) using MTT assays. IC50 values guide dose selection .

- Mechanistic Studies :

- Apoptosis Markers : Caspase-3 activation via flow cytometry.

- Cell Cycle Analysis : PI staining and FACS to detect G1/S phase arrest.

- DNA Fragmentation : COMET assays to confirm genotoxicity .

Q. How can researchers mitigate risks during handling and storage of this compound derivatives?

- Methodological Answer :

- Safety Protocols : Follow OSHA HCS guidelines:

- Use fume hoods to avoid inhalation of dust/vapors.

- Static discharge prevention (e.g., grounded equipment).

- Storage : Tightly sealed containers under inert atmosphere (N2/Ar) at –20°C for hygroscopic derivatives .

Data Analysis and Optimization

Q. What computational tools predict the physicochemical properties of this compound derivatives?

- Methodological Answer :

- PubChem : Validates molecular weight, LogP, and hydrogen bonding capacity.

- SwissADME : Predicts bioavailability, GI absorption, and BBB permeability.

- Molinspiration : Estimates bioactivity scores for kinase targets .

Q. How are synthetic byproducts or impurities identified and quantified in this compound synthesis?

- Methodological Answer :

- HPLC-MS : Detects low-abundance byproducts (e.g., 1,4-dimethyl isomers).

- TLC Monitoring : Tracks reaction progress using silica plates with UV visualization.

- Recrystallization : Ethanol/water mixtures purify crude products .

Conflict Resolution in Pharmacological Studies

Q. Why do some studies report antimicrobial activity for piperazine derivatives while others do not?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922).

- Concentration Gradients : Use broth microdilution assays (CLSI guidelines) to determine MIC/MBC.

- Structural Specificity : Nitro or trifluoromethyl groups may enhance activity against Gram-positive vs. Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.